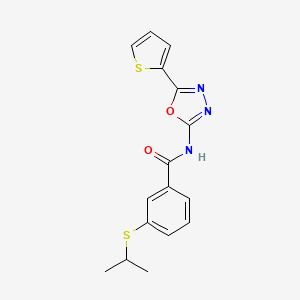

3-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

説明

3-(Isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophene ring at position 5 and an isopropylthio group at the meta-position of the benzamide moiety. Its structure combines sulfur-containing groups (thiophene and isopropylthio) with the oxadiazole scaffold, which is known to enhance metabolic stability and bioavailability in drug-like molecules .

特性

IUPAC Name |

3-propan-2-ylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-10(2)23-12-6-3-5-11(9-12)14(20)17-16-19-18-15(21-16)13-7-4-8-22-13/h3-10H,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZCDQNWHYCBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

The synthesis of 3-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

- Formation of the Isopropylthio Group : Introduction of the isopropylthio moiety to the benzamide structure.

- Oxadiazole Formation : Synthesis of the 1,3,4-oxadiazole ring via cyclization reactions involving thiophenes.

- Amidation : Final formation of the amide bond to complete the compound structure.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example, compounds containing similar structures have demonstrated effectiveness against various fungi and bacteria. The following table summarizes some relevant findings:

| Compound | Target Organism | Inhibition Rate (%) at 100 mg/L |

|---|---|---|

| 10a | Botrytis cinerea | 84.4 |

| 10d | Fusarium graminearum | 83.6 |

| 10e | Marssonina mali | 83.3 |

| 10f | Thanatephorus cucumeris | 83.1 |

These results indicate that compounds with oxadiazole moieties can be more effective than established fungicides like pyraclostrobin .

Anticancer Activity

The anticancer potential of similar benzamide derivatives has been investigated using human leukemia cell lines (HL-60). The MTT assay revealed varying cytotoxic effects across different compounds:

- IC50 Values : Compounds exhibited IC50 values ranging from 86 to 755 μM, indicating their potency against cancer cells.

- Mechanism of Action : Some compounds led to apoptosis by downregulating anti-apoptotic proteins like Bcl-2 while upregulating p21^WAF-1, suggesting a dual mechanism involving cell cycle arrest and apoptosis induction .

The mechanisms through which 3-(isopropylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exerts its biological effects may involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Binding : It could bind to receptors that modulate cell signaling pathways related to growth and apoptosis.

- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have focused on the biological evaluation of oxadiazole derivatives:

- Study on Antifungal Properties : A series of oxadiazole derivatives were tested against various fungal strains, demonstrating significant antifungal activity comparable to conventional treatments.

- Toxicity Assessment : Toxicity studies using zebrafish embryos indicated that some derivatives exhibited low toxicity levels (e.g., acute toxicity classified at 20.58 mg/L), suggesting a favorable safety profile for further development .

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Analogues

Key Differences and Implications

a) Substituent Effects on Bioactivity

- Isopropylthio Group : The bulky isopropylthio group in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted (Compound 25) or halogenated (Compound 26) analogs . This substitution is structurally distinct from the sulfamoyl group in LMM5, which showed antifungal activity via thioredoxin reductase inhibition .

- Thiophene vs. Other Heterocycles : The thiophene moiety contributes π-π stacking interactions in enzyme binding, as seen in HSGN-238’s antibacterial activity . Replacing thiophene with furan (e.g., LMM11) reduces antifungal potency, suggesting thiophene’s critical role .

c) Enzyme Inhibition Potential

- Derivatives with sulfonamide/sulfamoyl groups (e.g., LMM5, 6a) exhibit enzyme inhibitory effects (thioredoxin reductase, hCA II) . The isopropylthio group’s electron-donating properties may modulate enzyme interactions differently than electron-withdrawing groups (e.g., trifluoromethoxy in HSGN-238) .

Research Findings and Data Tables

Antifungal Activity of Selected Analogues

Table 2: Antifungal Activity of 1,3,4-Oxadiazole-Benzamide Derivatives

Enzyme Inhibition Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。